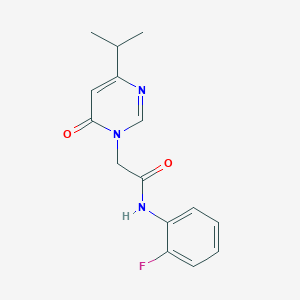

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2/c1-10(2)13-7-15(21)19(9-17-13)8-14(20)18-12-6-4-3-5-11(12)16/h3-7,9-10H,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAKIOMCLYVNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidinone Ring: Starting from a suitable precursor, the pyrimidinone ring can be synthesized through cyclization reactions involving urea or its derivatives.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyridazinone Cores

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or side chains:

Key Observations:

Core Heterocycle Influence: Pyrimidinone (target compound) vs. Pyridazinones often exhibit stronger dipole moments due to adjacent nitrogen atoms . Thioether-linked pyrimidinones () show higher yields (80%) compared to oxygen-linked analogs, possibly due to sulfur’s nucleophilicity enhancing reaction efficiency .

Halogen Position: The 2-fluorophenyl group (target) vs. 4-fluorophenyl () alters steric and electronic interactions. Ortho-substituted fluorophenyl groups may hinder rotational freedom, impacting binding pocket accommodation .

Synthetic Efficiency :

- The dichlorophenyl analog () achieved an 80% yield using straightforward coupling reactions, suggesting scalability advantages. In contrast, the azepane-sulfonyl derivative () required multi-step synthesis but demonstrated robustness in macrocyclic adaptations .

Physicochemical and Pharmacokinetic Profiling

Table 2: Physicochemical Properties

*Calculated using ChemAxon software.

Key Findings:

- The target compound’s lower logP (2.8) compared to the dichlorophenyl analog (3.5) suggests improved aqueous solubility, critical for oral bioavailability.

- The pyridazinone-pyridinyl analog () exhibits higher solubility, likely due to the polar pyridinyl group enhancing hydrophilic interactions .

Biological Activity

N-(2-fluorophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that belongs to the class of acylamides, characterized by its acetamide functional group linked to a fluorophenyl group and a substituted pyrimidinone ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. The presence of the pyrimidine ring structure suggests potential interactions with various biological targets, particularly kinases, which are crucial in cellular signaling pathways.

Antimicrobial Activity

There is emerging interest in the antimicrobial properties of pyrimidine derivatives. Although direct studies on this specific compound are sparse, related compounds have shown promising antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 mg/L |

| Escherichia coli | 2 mg/L |

| Salmonella gallinarum | 0.125 mg/L |

| Candida albicans | 0.078 mg/L |

These findings indicate that derivatives with similar structures could possess significant antimicrobial properties, warranting further investigation into this compound's efficacy against these pathogens.

Future Research Directions

Given the potential biological activities suggested by its structure, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects, particularly its interaction with kinase pathways.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against cancer cells or pathogens.

- Clinical Trials : If preclinical results are promising, advancing towards clinical trials to assess safety and efficacy in humans.

Q & A

Q. What protocols validate the compound’s stability under physiological pH and temperature?

- Methodology :

- Forced degradation : Expose to pH 1–13 buffers at 37°C and monitor degradation products via UPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess potency loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.